molecular formula C26H26N2O3 B4117360 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide

Cat. No. B4117360
M. Wt: 414.5 g/mol
InChI Key: DLDGFZWFMRHHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide, also known as BMB-314, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide has been shown to have anticancer properties and may be useful in the development of new cancer therapies. In drug development, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide has been studied as a potential drug candidate for various diseases due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide is not fully understood but is believed to involve the inhibition of certain enzymes and signaling pathways. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which can improve cognitive function. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide has also been shown to inhibit the activity of certain signaling pathways that are involved in cell growth and survival, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide can inhibit the activity of acetylcholinesterase, reduce the production of reactive oxygen species, and inhibit the growth and proliferation of cancer cells. In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide can improve cognitive function in animal models of Alzheimer's and Parkinson's disease, reduce inflammation in animal models of arthritis, and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide has several advantages for use in lab experiments, including its unique chemical structure, pharmacological properties, and potential applications in various fields. However, there are also limitations to its use, including its limited solubility in aqueous solutions, potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide, including further studies on its mechanism of action, potential applications in drug development, and optimization of its pharmacokinetic and pharmacodynamic properties. Additional studies are also needed to determine the optimal dosage and potential side effects of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide. Overall, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide has the potential to be a valuable tool in various fields of scientific research and warrants further investigation.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-butan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-4-17(2)19-12-14-20(15-13-19)30-16-25(29)27-22-10-7-8-21(18(22)3)26-28-23-9-5-6-11-24(23)31-26/h5-15,17H,4,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDGFZWFMRHHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(butan-2-yl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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